molecular formula C14H15N5O B10871324 (4E)-2-(1H-benzimidazol-2-yl)-4-[(dimethylamino)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1H-benzimidazol-2-yl)-4-[(dimethylamino)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10871324
M. Wt: 269.30 g/mol
InChI Key: ZBRXMKUILZNZLR-CSKARUKUSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzimidazole ring fused to a pyrazolone structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both benzimidazole and pyrazolone moieties suggests it may exhibit diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes:

    Formation of Benzimidazole Core: Starting with o-phenylenediamine and formic acid, the benzimidazole core is synthesized through a cyclization reaction.

    Pyrazolone Formation: The pyrazolone ring is formed by reacting ethyl acetoacetate with hydrazine hydrate, followed by cyclization.

    Condensation Reaction: The final step involves the condensation of the benzimidazole derivative with the pyrazolone derivative in the presence of a suitable base, such as sodium ethoxide, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyrazolone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Oxidized benzimidazole derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The benzimidazole moiety is known for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit certain enzymes and receptors makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials, including polymers and dyes, due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA, inhibiting DNA synthesis and function, which is crucial in its antimicrobial and anticancer activities. The pyrazolone moiety can interact with enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-METHYL-1H-PYRAZOL-3-ONE: Similar structure but lacks the dimethylamino group.

    2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-METHYL-1H-PYRAZOL-3-ONE: Similar structure but lacks the methylene group.

Uniqueness

The unique combination of the benzimidazole and pyrazolone rings, along with the dimethylamino and methylene groups, gives 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

(4E)-2-(1H-benzimidazol-2-yl)-4-(dimethylaminomethylidene)-5-methylpyrazol-3-one

InChI

InChI=1S/C14H15N5O/c1-9-10(8-18(2)3)13(20)19(17-9)14-15-11-6-4-5-7-12(11)16-14/h4-8H,1-3H3,(H,15,16)/b10-8+

InChI Key

ZBRXMKUILZNZLR-CSKARUKUSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/N(C)C)C2=NC3=CC=CC=C3N2

Canonical SMILES

CC1=NN(C(=O)C1=CN(C)C)C2=NC3=CC=CC=C3N2

solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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